Cas no 2361645-73-8 (2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid)

2-アミノ-3-(2-クロロ-6-フルオロフェニル)-3-ヒドロキシプロパン酸は、キラルなβ-アミノ酸誘導体であり、医薬品中間体として重要な化合物です。その分子構造は、2-クロロ-6-フルオロフェニル基とヒドロキシル基、カルボキシル基が立体的に配置されており、高い立体選択性を有します。この化合物は、創薬研究においてプロテアーゼ阻害剤や受容体リガンドの合成前駆体として有用です。特に、フッ素原子の導入により代謝安定性が向上し、生体利用能の改善が期待できます。また、結晶性が良好なため精製工程が簡便であり、工業的生産に適しています。

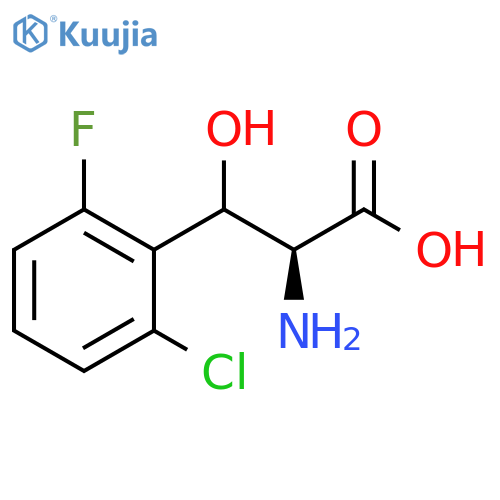

2361645-73-8 structure

商品名:2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid

- Phenylalanine, 2-chloro-6-fluoro-β-hydroxy-

- AKOS015547664

- 2361645-73-8

- CS-0344404

- EN300-2003785

-

- インチ: 1S/C9H9ClFNO3/c10-4-2-1-3-5(11)6(4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15)/t7-,8?/m0/s1

- InChIKey: UDVPHALCTWCXFT-JAMMHHFISA-N

- ほほえんだ: C(O)(=O)[C@H](C(O)C1=C(F)C=CC=C1Cl)N

計算された属性

- せいみつぶんしりょう: 233.0254990g/mol

- どういたいしつりょう: 233.0254990g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

- 密度みつど: 1.538±0.06 g/cm3(Predicted)

- ふってん: 409.3±45.0 °C(Predicted)

- 酸性度係数(pKa): 2.01±0.14(Predicted)

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003785-1.0g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-2003785-10.0g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-2003785-0.1g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-2003785-0.25g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-2003785-1g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-2003785-5g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-2003785-10g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 10g |

$2393.0 | 2023-09-16 | ||

| Enamine | EN300-2003785-5.0g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-2003785-0.05g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-2003785-0.5g |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |

2361645-73-8 | 0.5g |

$535.0 | 2023-09-16 |

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid 関連文献

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

2361645-73-8 (2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量